molecular formula C14H16N2O7 B1594223 n-[(Benzyloxy)carbonyl]glycylaspartic acid CAS No. 6154-38-7

n-[(Benzyloxy)carbonyl]glycylaspartic acid

Cat. No.: B1594223
CAS No.: 6154-38-7
M. Wt: 324.29 g/mol
InChI Key: WINDTKMAFAXPSY-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]glycylaspartic acid is a useful research compound. Its molecular formula is C14H16N2O7 and its molecular weight is 324.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O7/c17-11(16-10(13(20)21)6-12(18)19)7-15-14(22)23-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,22)(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINDTKMAFAXPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293448
Record name n-[(benzyloxy)carbonyl]glycylaspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6154-38-7
Record name NSC89632
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-[(benzyloxy)carbonyl]glycylaspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Protected Dipeptides in Modern Organic and Peptide Chemistry

Protected dipeptides are of paramount importance in contemporary organic and peptide chemistry due to their ability to streamline the synthesis of larger peptides and complex molecules. The stepwise addition of single amino acids in peptide synthesis can be a lengthy process, often complicated by side reactions and purification challenges. The use of pre-formed, protected dipeptide units, such as n-[(Benzyloxy)carbonyl]glycylaspartic acid, offers a more efficient and controlled approach known as fragment condensation. nih.govspringernature.com

Evolution of Protecting Group Strategies Relevant to N Benzyloxycarbonyl Functionality

The development of protecting group strategies has been a driving force in the advancement of peptide chemistry. The N-benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in the 1930s, was a revolutionary discovery that enabled the controlled synthesis of peptides for the first time. This group is stable under a wide range of conditions used for peptide bond formation but can be selectively removed, typically through catalytic hydrogenolysis. google.com

The introduction of the Cbz group marked the beginning of modern protecting group chemistry. Over the decades, a diverse arsenal (B13267) of protecting groups has been developed, each with its own unique cleavage conditions. This has led to the concept of "orthogonal" protection, where different protecting groups on a molecule can be removed selectively without affecting the others. This allows for the synthesis of highly complex, multifunctional molecules. The Cbz group remains a widely used and cost-effective option, particularly in solution-phase synthesis and for the protection of certain amino acids where other protecting groups may be less suitable.

Role of N Benzyloxy Carbonyl Glycylaspartic Acid As a Model Compound and Intermediate in Complex Molecule Synthesis

Classical Solution-Phase Synthesis Approaches

Solution-phase peptide synthesis (SolPS) remains a robust method for producing dipeptides like Z-Gly-Asp. nih.gov This approach involves the coupling of protected amino acid derivatives in a suitable solvent, followed by isolation and purification of the product at each step. The synthesis of Z-Gly-Asp typically involves the reaction of an N-terminally protected glycine (B1666218), in this case, n-(Benzyloxy)carbonyl]glycine (Z-Gly), with an aspartic acid derivative where the side-chain carboxyl group and the α-carboxyl group are appropriately protected to ensure specific peptide bond formation. A common starting material for the aspartic acid component is N-benzyloxycarbonyl-L-aspartic acid (Z-Asp), which can be synthesized by reacting L-aspartic acid with benzyl chloroformate in an alkaline aqueous solution. google.comprepchem.comgoogle.com

The formation of the peptide bond between Z-Gly and the aspartic acid moiety is the critical step in the synthesis. The choice of coupling reagent and reaction conditions is paramount to maximize yield and minimize side reactions. researchgate.net Carbodiimides, particularly N,N'-Dicyclohexylcarbodiimide (DCC), were among the first reagents used for this purpose, often in combination with additives that enhance reaction rates and suppress racemization. uni-kiel.de

Over the years, more advanced onium-type coupling reagents (aminium and phosphonium (B103445) salts) have been developed, offering higher efficiency and fewer side reactions. researchgate.netuni-kiel.de Reagents like TDBTU have been shown to be highly effective, even on a kilogram scale for certain peptide syntheses. uni-kiel.depeptide.com The selection of the base is also critical; hindered organic bases such as N,N-Diisopropylethylamine (DIEA) are often preferred over others like N-methylmorpholine (NMM) to optimize coupling efficiency. uni-kiel.dersc.org More recently, reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) have been explored for their high efficiency, rapid reaction times (often complete in minutes), and the formation of water-soluble byproducts, which simplifies purification. nih.govmdpi.com

Table 1: Comparison of Common Peptide Coupling Reagents
Reagent ClassExample(s)Key CharacteristicsCommon Additive(s)
CarbodiimidesDCC, DICCost-effective, widely used; byproduct can be difficult to remove (DCC). uni-kiel.deHOBt, HOAt
Phosphonium SaltsBOP, PyBOPHigh efficiency, but can be carcinogenic (BOP).HOBt
Aminium/Uronium SaltsHBTU, TBTU, TDBTU, COMUVery efficient, fast reactions, improved safety profile compared to BOP. uni-kiel.dersc.orgacs.org COMU byproducts are water-soluble, aiding purification. acs.orgsci-hub.stHOBt, OxymaPure
AnhydridesT3P®Biomimetic, fast, water-soluble byproducts, suitable for SolPS and LPPS. nih.govmdpi.comNot typically required

A major challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acids. slideshare.net During the activation of the C-terminal amino acid's carboxyl group, racemization can occur through the formation of an oxazolone (B7731731) intermediate. uni-kiel.de This is a significant concern for all amino acids except glycine, which is achiral. When synthesizing Z-Gly-Asp, the activated species is Z-Gly, which has no chiral center, thus eliminating the risk of racemization for the N-terminal residue. uni-kiel.depeptide.com

However, if an analog were synthesized where the glycine is replaced by a chiral amino acid, controlling stereochemistry would be crucial. Strategies to suppress racemization include:

Use of Additives: The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to the coupling reaction mixture is a standard practice. uni-kiel.de These additives react with the activated carboxyl group to form an active ester that is less prone to racemization than the oxazolone intermediate.

Choice of Coupling Reagent: Certain coupling reagents are inherently better at suppressing racemization. peptide.com

Reaction Conditions: Lower temperatures and careful selection of solvents and bases can also help minimize the loss of optical integrity.

Studies on peptides containing the Arg-Gly-Asp sequence have shown that the stereochemistry of the residues is critical for biological recognition, underscoring the importance of maintaining chiral purity during synthesis. nih.gov

Beyond racemization, several other side reactions can occur during peptide synthesis, reducing the yield and purity of the desired product. wiley.comsit.edu.cn For aspartic acid-containing peptides like Z-Gly-Asp, the most significant side reaction is the formation of an aspartimide intermediate. acs.org This occurs when the side-chain carboxyl group, even when protected as an ester, is attacked by the backbone amide nitrogen, particularly under basic conditions used for Fmoc deprotection in solid-phase synthesis. acs.orgub.edu While less prevalent in solution-phase synthesis where protecting group strategies can differ, it remains a potential issue. Aspartimide formation can lead to racemization at the α-carbon of the aspartic acid and the formation of β-peptides upon ring opening. acs.org

Preventative strategies include:

Optimized Protecting Groups: For the aspartic acid side chain, bulky ester protecting groups like the 2-phenylisopropyl (2-PhiPr) ester can offer significant protection against aspartimide formation.

Careful pH Control: In the initial synthesis of the Z-Asp starting material, maintaining a specific pH range (e.g., 9.2-12.0 or 12.0-13.5) during the reaction of L-aspartic acid with benzyl chloroformate can minimize the formation of dipeptide byproducts. google.comgoogle.com

Enzymatic Synthesis: In some cases, enzymatic peptide synthesis can offer high specificity and avoid many of the side reactions associated with chemical methods, although hydrolysis of starting materials can be a competing reaction. nih.gov

Adaptations for Solid-Phase Peptide Synthesis (SPPS) Fragment Condensation

While Z-Gly-Asp can be a final product, it is also a valuable building block for the synthesis of larger peptides via fragment condensation on a solid support. peptide.com In this strategy, protected peptide fragments are synthesized in solution, purified, and then coupled together on a resin. luxembourg-bio.com This approach can be more efficient for long peptides than stepwise SPPS, but it is often challenged by the poor solubility of protected fragments and potential racemization of the C-terminal residue of the activating fragment. peptide.com The use of a C-terminal glycine in the fragment to be activated, as in Z-Gly-Asp, circumvents the issue of racemization. uni-kiel.depeptide.com

Boc/Bzl Strategy: This older scheme uses the acid-labile tert-Butoxycarbonyl (Boc) group for Nα-protection and benzyl-based (Bzl) groups for side-chain protection. Both are typically removed in the final step with strong acids like hydrogen fluoride (B91410) (HF). iris-biotech.de The Benzyloxycarbonyl (Z) group is compatible with this scheme as it is also benzyl-based and can be removed by strong acid or, alternatively, by catalytic hydrogenation (H₂/Pd), offering an additional layer of orthogonality. peptide.comcreative-peptides.com

Fmoc/tBu Strategy: This is the most common modern approach. iris-biotech.de It uses the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. iris-biotech.decreative-peptides.com The Z group is stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for side-chain deprotection and cleavage from many resins. ub.edu This makes a Z-protected fragment like Z-Gly-Asp(OtBu) fully compatible with the Fmoc/tBu scheme. The Z group could be removed selectively on-resin using catalytic hydrogenation if desired for further modification.

Table 2: Orthogonal Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationTarget Functional GroupCleavage ConditionsStability
BenzyloxycarbonylZ or Cbzα-Amino, ε-Amino (Lys)H₂/Pd, HBr/AcOH, Na/liq. NH₃, strong acid (HF). peptide.comcreative-peptides.comStable to mild acid (TFA) and base (piperidine). ub.edu
tert-ButoxycarbonylBocα-Amino, ε-Amino (Lys)Strong acid (TFA, HF). iris-biotech.decreative-peptides.comStable to base (piperidine) and hydrogenation. iris-biotech.de
9-FluorenylmethyloxycarbonylFmocα-Amino, ε-Amino (Lys)Base (e.g., 20% piperidine in DMF). iris-biotech.decreative-peptides.comStable to mild/strong acid and hydrogenation. ub.edu
tert-ButyltBuSide-chain Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr)Strong acid (TFA). iris-biotech.deStable to base (piperidine) and hydrogenation. iris-biotech.de
BenzylBzlSide-chain Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr)Strong acid (HF), H₂/Pd. iris-biotech.deStable to base (piperidine) and TFA.

When using a fragment like Z-Gly-Asp in SPPS, it is typically attached to the solid support via its C-terminal aspartic acid residue. The choice of resin and its chemical linker is fundamental to the success of the synthesis. biosynth.com The linker must be stable throughout the repeated cycles of Nα-deprotection and coupling but allow for efficient cleavage of the final peptide under specific conditions. nih.gov

For syntheses employing the Fmoc/tBu strategy, acid-labile linkers are most common. researchgate.net

Wang Resin: This is a p-alkoxybenzyl alcohol-based resin, widely used for the synthesis of peptide acids. researchgate.net Cleavage requires relatively strong TFA concentrations (e.g., 95%), which simultaneously removes tBu-based side-chain protecting groups.

2-Chlorotrityl (2-ClTrt) Resin: This is a highly acid-sensitive resin. iris-biotech.de It allows for the loading of the first amino acid without racemization and enables the cleavage of the final peptide under very mild acidic conditions (e.g., 1% TFA in DCM). iris-biotech.de This is particularly advantageous for producing fully protected peptide fragments, as the side-chain protecting groups (like tBu) remain intact. Using a trityl-based resin can also reduce side reactions like diketopiperazine formation, which can be an issue for dipeptides attached to benzyl alcohol-type linkers.

Table 3: Common Resin Linkers for Fmoc-SPPS
Resin LinkerCleavage ConditionsPrimary UseKey Advantages
Wang95% TFA. Peptide acids. Standard, widely available.
2-Chlorotrityl (2-ClTrt)1-2% TFA in DCM; Acetic Acid/TFE/DCM. iris-biotech.deProtected peptide acids. Mild cleavage preserves side-chain protection; suppresses racemization during loading and diketopiperazine formation.
Rink Amide95% TFA. rsc.orgPeptide amides. Direct synthesis of C-terminal amides.
Sieber Amide1% TFA in DCM. iris-biotech.deProtected peptide amides. iris-biotech.deMild cleavage allows for synthesis of side-chain protected peptide amides. iris-biotech.de

Chemoenzymatic Synthesis Pathways for N-Protected Glycyl-Aspartyl Structures

The convergence of chemical and enzymatic methods, known as chemoenzymatic synthesis, offers a powerful strategy for the construction of complex molecules like N-protected glycyl-aspartyl structures. This approach harnesses the high selectivity of enzymes and the versatility of chemical synthesis to create efficient and specific reaction pathways.

Enzyme Catalysis in Peptide Bond Formation

The enzymatic formation of the peptide bond between a protected glycine and an aspartic acid derivative represents a key step in the chemoenzymatic synthesis of compounds like this compound. This biocatalytic approach often relies on the use of proteases or other specialized enzymes capable of catalyzing the condensation of amino acid derivatives.

One common strategy involves a two-step enzymatic process for dipeptide production. nih.gov In such a system, an enzyme like carboxypeptidase Y can be utilized to catalyze the condensation of an amino acid ester with an amino acid amide. nih.gov For the synthesis of a protected dipeptide like Z-Gly-Asp, this could involve the reaction of a C-terminally modified glycine, such as an ester, with an N-terminally unprotected aspartic acid derivative. The enzyme facilitates the formation of the peptide bond under mild conditions. Following the coupling, a second enzymatic step, potentially using a peptide-amidase, could be employed for deamidation if an amide derivative of aspartic acid is used. nih.gov

Another avenue for peptide bond formation involves the use of asparaginyl ligases, which are transpeptidases that can form peptide bonds with high efficiency. acs.org While their natural function is often in protein cyclization or ligation, engineered asparaginyl ligases with altered substrate specificities can be developed. acs.org For instance, an engineered ligase could be designed to recognize a protected glycine as the acyl donor and an aspartic acid derivative as the nucleophile, facilitating a direct and specific coupling.

The catalytic mechanism of these enzymes typically involves a two-step process of substrate loading and release. rsc.org In the loading step, a catalytic residue of the enzyme, often a serine activated by a histidine-aspartic acid dyad, attacks the activated acyl donor (the protected glycine derivative), forming an acyl-enzyme intermediate. rsc.org In the subsequent release step, the amino group of the aspartic acid derivative attacks this intermediate, leading to the formation of the desired dipeptide and regeneration of the enzyme. rsc.org

Stereoselectivity and Reaction Specificity of Biocatalytic Routes

A significant advantage of employing enzymes in the synthesis of N-protected glycyl-aspartyl structures is the high degree of stereoselectivity and reaction specificity they offer. Enzymes, being chiral molecules themselves, can distinguish between different stereoisomers of a substrate, leading to the formation of a product with a specific and desired stereochemistry. rug.nl

In the context of this compound, ensuring the correct stereochemistry at the chiral center of the aspartic acid residue is crucial. Biocatalytic methods can be particularly effective in achieving this. For instance, aspartate ammonia (B1221849) lyase (AspB) from Bacillus sp. has been shown to catalyze the Michael addition of various nucleophiles to fumarate (B1241708) with excellent enantioselectivity, producing N-substituted aspartic acids with greater than 97% enantiomeric excess (ee). biotage.com This high stereoselectivity makes such enzymes attractive for the synthesis of chiral building blocks that can then be incorporated into dipeptides.

The reaction specificity of enzymes also allows for targeted modifications without the need for extensive protecting group strategies that are often required in purely chemical synthesis. For example, an enzyme can be selected to specifically catalyze the formation of the peptide bond between the carboxyl group of the protected glycine and the amino group of aspartic acid, without interfering with the side-chain carboxyl group of the aspartic acid. This specificity reduces the number of synthetic steps and the generation of byproducts.

The table below illustrates the impact of different enzymes on the stereochemical outcome of reactions relevant to the synthesis of chiral amino acid derivatives.

EnzymeSubstrate(s)ProductStereoselectivityReference
Aspartate Ammonia Lyase (AspB)Fumarate, HydroxylamineN-hydroxy-L-aspartic acid>97% ee biotage.com
Aspartate Ammonia Lyase (AspB)Fumarate, HydrazineN-amino-L-aspartic acid>97% ee biotage.com
Aspartate Ammonia Lyase (AspB)Fumarate, MethoxylamineN-methoxy-L-aspartic acid>97% ee biotage.com

Emerging Green Chemistry Principles in Protected Dipeptide Synthesis

The synthesis of protected dipeptides like this compound is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus include the use of more benign solvents and the development of strategies to minimize side reactions and waste.

A significant challenge in the synthesis of peptides containing an Asp-Gly sequence is the formation of aspartimide, a cyclic side product that can lead to impurities and lower yields. ppke.huiris-biotech.de This side reaction is particularly prevalent during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS) when using a base like piperidine. ppke.huiris-biotech.de Green chemistry approaches to mitigate this issue include the use of bulky side-chain protecting groups on the aspartic acid residue or the temporary protection of the amide backbone nitrogen. iris-biotech.deiris-biotech.de For example, using a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen can effectively prevent aspartimide formation. iris-biotech.deiris-biotech.de

The choice of solvent is another critical aspect of green peptide synthesis. Traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are effective but pose significant health and environmental hazards. nih.govgyrosproteintechnologies.com Research is actively exploring greener alternatives that are less toxic and more sustainable.

The following table summarizes some greener solvent alternatives and their performance in peptide synthesis.

SolventApplicationAdvantagesReference
2-Methyltetrahydrofuran (2-MeTHF)SPPSLess toxic than DMF, provides high crude purity. biotage.com
Cyclopentyl methyl ether (CPME)SPPSLower toxicity profile compared to DMF and NMP. biotage.com
Propylene carbonate (PC)Solution- and Solid-Phase SynthesisGreen polar aprotic solvent, comparable yields to conventional solvents. rsc.org
N-formylmorpholine (NFM)/AnisoleUltrasound-assisted SPPSMeets green solvent criteria, effective for challenging syntheses. rsc.org
Dipropyleneglycol dimethylether (DMM)SPPSLow human toxicity, biodegradable. nih.gov

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, safer, and environmentally friendly.

Incorporation into Larger Peptidic Constructs and Oligomers

The primary utility of this compound is as a pre-formed dipeptide unit for incorporation into larger peptide chains. This approach simplifies the stepwise assembly process and is particularly advantageous in strategies requiring the coupling of larger fragments.

In contrast to linear solid-phase peptide synthesis (SPPS), where amino acids are added one by one, convergent synthesis involves the preparation of several peptide fragments which are then joined together. This compound is an excellent candidate for these segment condensation strategies. By using this protected dipeptide, chemists can build a larger peptide segment with a defined Gly-Asp sequence. The Cbz group prevents unwanted reactions at the N-terminus of glycine while the aspartic acid's carboxylic acid groups are coupled to other amino acids or peptide fragments.

A significant application of this approach is in the synthesis of complex N-linked glycopeptides. nih.gov For instance, a convergent aspartylation method allows fully formed peptide fragments and complex carbohydrate domains to be joined efficiently. nih.govresearchgate.net In such a synthesis, a peptide segment containing an activated aspartic acid residue is reacted with a glycosylamine. researchgate.net The use of a pre-formed, protected dipeptide building block like this compound can streamline the creation of the necessary peptide fragment, ensuring the integrity of the Gly-Asp linkage before the crucial and often challenging glycosylation step. This strategy helps to minimize side reactions like aspartimide formation, which can be problematic during SPPS. nih.gov

Coupling ReagentDescriptionApplication Context
HATU Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumCommonly used in SPPS for amide bond formation, including the elongation of peptide chains from building blocks like protected dipeptides. mdpi.com
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleA classical coupling cocktail used in both solution-phase and solid-phase peptide synthesis to activate carboxylic acids for amide bond formation. mdpi.com
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium HexafluorophosphateA phosphonium-based coupling reagent used for difficult couplings and macrolactamization in cyclic peptide synthesis. mdpi.com
TiCl₄ Titanium TetrachlorideUsed as a condensing agent in some solution-phase syntheses of dipeptides, promoting the formation of the peptide bond.

This table presents a selection of coupling reagents commonly employed in the synthesis of peptides and their derivatives, including those constructed from protected dipeptide building blocks.

Cyclic peptides are of great interest in drug discovery due to their enhanced stability and conformational rigidity compared to their linear counterparts. The synthesis of these structures often involves the creation of a linear peptide precursor, which is subsequently cyclized. acs.org

This compound can be incorporated into the linear precursor via SPPS or solution-phase methods. researchgate.net The Cbz protecting group plays a critical role by preventing the N-terminal amine from participating in premature or undesired cyclization reactions. Once the full linear sequence is assembled, the Cbz group is selectively removed, and the newly liberated N-terminal amine can react with the C-terminal carboxylic acid (head-to-tail cyclization) or a side-chain functionality to form the cyclic structure. mdpi.com The choice of cyclization strategy—head-to-tail, head-to-side-chain, or side-chain-to-side-chain—depends on the desired final structure and the functionalities present on the linear precursor. mdpi.com

Precursor for Non-Canonical Amino Acid and Peptidomimetic Scaffolds

The chemical structure of this compound provides a scaffold that can be chemically modified to generate non-canonical amino acids (ncAAs) or peptidomimetics. These novel structures are used to enhance peptide properties or mimic biological structures.

The side chain of the aspartic acid residue is a key site for modification. The carboxylic acid group can be transformed through various organic reactions to create a wide array of ncAAs with unique functionalities, such as ketones, alkynes, or azides, which are useful for subsequent bioorthogonal reactions. The ability to introduce these functionalities site-specifically is a cornerstone of genetic code expansion and protein engineering.

Furthermore, the dipeptide backbone itself can serve as the foundation for a peptidomimetic scaffold. For example, the Gly-Asp sequence can be part of a larger sequence designed to mimic a β-turn, a common secondary structure in proteins. By incorporating this dipeptide and then cyclizing or otherwise constraining the resulting peptide, researchers can create stable mimetics that can modulate protein-protein interactions.

Role in the Synthesis of Bioconjugates for Research Probes and Materials Science

Bioconjugation connects a biomolecule, such as a peptide, to another molecule, like a fluorescent probe, or to a material, such as a polymer or nanoparticle. researchgate.net this compound is a valuable building block for creating peptides destined for bioconjugation, particularly for peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence. The RGD motif is a critical cell adhesion sequence recognized by integrin receptors, making RGD-containing peptides highly sought after for targeting cells in drug delivery and for creating biocompatible materials that promote cell attachment.

The synthesis of an RGD peptide for bioconjugation can utilize Z-Gly-Asp-OH as a starting dipeptide unit in a standard SPPS protocol. After the full RGD sequence is assembled, the aspartic acid side chain or another functional group on the peptide can be used as a handle for conjugation. The peptide is then linked to a desired substrate, such as a polymer like poly(lactic-co-glycolic acid) (PLGA) to create biomimetic materials, or to fluorescent dyes to create probes for biological imaging.

Utility in Chemical Ligation Techniques for Protein Engineering Research

Native Chemical Ligation (NCL) is a powerful technique for the total chemical synthesis of proteins. It involves the reaction of two unprotected peptide fragments—one with a C-terminal thioester and the other with an N-terminal cysteine—to form a native peptide bond at the ligation site.

The synthesis of the required peptide fragments is a critical preparatory step, often accomplished via SPPS. This compound can be incorporated as a building block during the synthesis of these fragments. For example, it could be part of a peptide sequence that is ultimately converted into a C-terminal thioester. The Cbz group provides essential N-terminal protection during the chain assembly. After the full fragment is synthesized on a specialized resin, the Cbz group is removed, and the peptide is cleaved to yield the thioester fragment ready for ligation. The flexibility to incorporate specific dipeptide units like Gly-Asp is crucial for the strategic planning of ligation sites to assemble large and complex proteins.

Modification / TechniqueBuilding Block / PrecursorPurpose / Application
N-linked Glycosylation Peptide with activated Aspartic AcidSynthesis of homogeneous glycoproteins. nih.govresearchgate.net
Cyclization Linear peptide with protecting groupsCreation of conformationally constrained and stable cyclic peptides. mdpi.com
Non-Canonical Amino Acid Synthesis Aspartic Acid side-chainIntroduction of novel chemical functionalities for probes and bioorthogonal reactions.
Native Chemical Ligation (NCL) Peptide C-terminal thioesterTotal chemical synthesis of large proteins from smaller, unprotected fragments.
Bioconjugation RGD-containing peptideDevelopment of targeted drug delivery systems and biocompatible materials.

This table outlines key applications and techniques in advanced chemical synthesis where a protected dipeptide building block like this compound plays a foundational role.

Biochemical and Mechanistic Studies Involving N Benzyloxy Carbonyl Glycylaspartic Acid in Vitro and Computational

Evaluation as an Enzyme Substrate or Inhibitor in Mechanistic Enzymology

The interaction of n-[(Benzyloxy)carbonyl]glycylaspartic acid and its derivatives with proteolytic enzymes has been a subject of significant interest, particularly in the context of enzyme-catalyzed peptide synthesis.

Kinetic Characterization of Proteolytic Enzymes

This compound amide (Cbz-Gly-Asp-NH2) has been identified as a substrate for several proteases in kinetically controlled synthesis reactions. In this process, the enzyme catalyzes the formation of a peptide bond between an N-protected amino acid or peptide (the acyl donor) and a nucleophile, favoring synthesis over hydrolysis, especially in non-aqueous environments like organic solvents or reverse micellar systems. researchgate.netamanote.comnih.gov

Several studies have focused on optimizing the yield of Cbz-Gly-Asp-NH2 using various enzymes, demonstrating its role as a substrate. The reaction conditions, including pH, temperature, and solvent system, have been shown to significantly influence the efficiency of the synthesis. For instance, the synthesis of Cbz-Gly-Asp-NH2 has been successfully catalyzed by enzymes such as chymotrypsin (B1334515), alcalase, and Porcine Pancreas Lipase (PPL). researchgate.netnih.govresearchgate.net While these studies confirm the substrate viability, detailed kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for this compound with these enzymes are not extensively reported in the available literature. The primary focus has been on reaction optimization for preparative purposes rather than on determining fundamental kinetic constants.

Below is a table summarizing the enzymes and conditions used in the synthesis of Cbz-Gly-Asp-NH2, underscoring its role as a substrate.

EnzymeAcyl DonorNucleophileSolvent SystemOptimal Conditions (pH, Temp)Max. Yield (%)Reference
ChymotrypsinCbz-GlyAsp-NH2AOT/isooctane reverse micellesOptimized for water content, temp, pHNot specified amanote.com
Porcine Pancreas Lipase (PPL)Cbz-GlyAsp-NH2Water-miscible organic solventspH 7.0, 15°C (in 50% MeOH)67.0% nih.gov
AlcalaseZ-Asp-OMeSer-NH2Acetonitrile (B52724)Not specifiedNot specified nih.gov

This table is illustrative of the types of studies conducted and is based on available data. "Z" is another term for the Benzyloxycarbonyl (Cbz) protecting group.

Elucidation of Enzyme Active Site Recognition and Catalytic Pathways

The catalytic pathway for protease-mediated synthesis of dipeptides like this compound follows a well-established mechanism for serine and cysteine proteases under kinetic control. researchgate.netamanote.com The process begins with the N-protected acyl donor, in this case, a derivative of Cbz-glycine, binding to the enzyme's active site. A nucleophilic attack by a key active site residue (e.g., serine) on the carbonyl carbon of the substrate leads to the formation of a tetrahedral intermediate. This is followed by the release of the leaving group from the acyl donor and the formation of a covalent acyl-enzyme intermediate. amanote.com

In the subsequent deacylation step, a competition occurs between hydrolysis (attack by a water molecule) and aminolysis (attack by the amino group of the incoming nucleophile, such as an aspartic acid derivative). amanote.com In environments with low water activity, aminolysis is favored, resulting in the formation of the new peptide bond and the release of the dipeptide product, this compound. amanote.comnih.gov

While this general pathway is understood, specific computational docking or high-resolution structural studies, such as X-ray crystallography, detailing the precise orientation of this compound within the active sites of enzymes like chymotrypsin or alcalase are not prominently available. Such studies would be invaluable for understanding the specific molecular interactions—hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern substrate recognition and catalytic efficiency.

Interaction with Biomolecules: Binding and Conformational Dynamics (In Vitro)

Direct in vitro studies on the binding and conformational dynamics of this compound itself are limited. However, the core glycylaspartic acid motif is a critical component of the larger Arginyl-glycyl-aspartic acid (RGD) sequence. nih.gov The RGD motif is one of the most well-characterized recognition sequences in cell biology, mediating cell adhesion by binding to integrins, a family of transmembrane receptors. nih.gov

Therefore, while this compound is primarily a synthetic precursor, its structural similarity to a key part of the RGD sequence is of significant biochemical relevance. Conformational analysis of Cbz-protected dipeptides can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to understand how the protecting group and peptide backbone influence the solution-state structure, which can, in turn, affect its recognition by enzymes or its utility in further synthetic steps. nih.gov

Design and Synthesis of Specific Biochemical Probes Utilizing the Glycylaspartic Acid Motif

The glycylaspartic acid moiety, often derived from precursors like this compound, is a cornerstone in the design and synthesis of sophisticated biochemical probes, particularly those targeting integrins. mdpi.com The Cbz group serves as a temporary protecting group for the amine terminus during synthesis, allowing for controlled, stepwise assembly of more complex molecules. researchgate.netorganic-chemistry.org

The synthesis of these probes often involves solid-phase peptide synthesis (SPPS), a technique that allows for the efficient and automated construction of peptide chains on a solid support. acs.orgnih.govnih.gov In a typical strategy, a Cbz-protected dipeptide or its constituent amino acids can be incorporated into a growing peptide chain. Following the completion of the peptide sequence, the Cbz group is removed, and the peptide can be further modified, for example, by cyclization or conjugation to other molecules such as fluorescent dyes, radiolabels, or nanoparticles. mdpi.com

One prominent application is the development of RGD-based peptidomimetics for cancer therapy and imaging, as certain integrins are overexpressed on the surface of tumor cells and angiogenic blood vessels. nih.govnih.gov For example, a common synthetic route involves creating a cyclic RGD peptide to enhance its binding affinity and stability, and then conjugating it to a payload. The synthesis of such conjugates can employ "click chemistry," a set of highly efficient and specific reactions, to attach imaging agents or therapeutic molecules. mdpi.com The use of this compound as a starting material or intermediate in these multi-step syntheses is crucial for building the core recognition element of the final probe. researchgate.net

The following table outlines strategies for the synthesis of biochemical probes that incorporate the glycylaspartic acid motif.

Probe TypeSynthetic StrategyKey ComponentsApplicationReference
RGD-based PeptidomimeticsSolid-Phase Peptide Synthesis (SPPS)Cbz- or other N-protected amino acids, solid support resinIntegrin inhibition, anti-cancer therapeutics nih.gov, nih.gov
Fluorescent Integrin LigandsSPPS followed by conjugationCyclic RGD peptides, fluorescent probes (e.g., fluorescein (B123965) isothiocyanate), click chemistry reagentsCellular imaging, tracking integrin expression mdpi.com
RGD-functionalized NanoparticlesCovalent attachment of RGD peptides to nanoparticlesPre-synthesized RGD peptides, functionalized nanoparticlesTargeted drug delivery, tumor imaging amanote.com
Peptidomimetic-Drug ConjugatesSolution or solid-phase synthesisRGD peptidomimetics, cytotoxic drugs (e.g., α-amanitin)Targeted cancer therapy amanote.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies for N Benzyloxy Carbonyl Glycylaspartic Acid

High-Resolution Mass Spectrometry for Comprehensive Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of n-[(Benzyloxy)carbonyl]glycylaspartic acid. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₄H₁₆N₂O₇), the theoretical exact mass of the protonated molecule [M+H]⁺ would be used for identification in positive ionization mode, a common method for analyzing peptides and acids. uab.edu

Click to view Theoretical Mass Data
Molecular FormulaIon SpeciesTheoretical m/z
C₁₄H₁₆N₂O₇[M+H]⁺325.1030
[M+Na]⁺347.0850
[M-H]⁻323.0885

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis to elucidate the structure of a compound. youtube.com In a typical MS/MS experiment, the precursor ion of this compound (e.g., m/z 325.1030) is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in a second mass analyzer. uab.eduyoutube.com This process, often utilizing collision-induced dissociation (CID), provides a fragmentation pattern that serves as a structural fingerprint. youtube.com

The fragmentation of this dipeptide is predictable. Cleavage of the amide bond between the glycine (B1666218) and aspartic acid residues is expected, leading to characteristic b- and y-type fragment ions. Additionally, fragmentation of the benzyloxycarbonyl (Z) protecting group is a key diagnostic feature.

Expected Fragmentation Pathways:

Loss of the protecting group: A neutral loss of the benzyl (B1604629) group (C₇H₇•) or the entire benzyloxycarbonyl group can occur.

Peptide backbone cleavage: Generates specific b- and y-ions that confirm the amino acid sequence. The b₁ ion would correspond to the Z-Gly moiety, while the y₁ ion would represent the aspartic acid residue.

Cross-ring cleavages: While more common in glycans, specific conditions can induce cross-ring fragmentations within the amino acid side chains or the protecting group, providing further structural detail. nih.govnih.govresearchgate.net

Click to view Predicted MS/MS Fragments
Fragment Ion TypePredicted m/zDescription
y₁134.0499Aspartic acid residue
b₁208.0656[Z-Gly]⁺ fragment
Neutral Loss234.0659[M+H - C₇H₇•]⁺ (Loss of benzyl radical)
Internal Fragment91.0542Tropylium ion [C₇H₇]⁺ from the benzyl group

Isotopic labeling is a sophisticated technique used to trace the fate of atoms through a chemical reaction or metabolic pathway. In the context of this compound, stable isotopes such as ¹⁸O, ¹³C, or ¹⁵N can be incorporated into the precursor molecules (glycine or aspartic acid). researchgate.netchemrxiv.org For instance, using ¹⁸O-labeled water during the hydrolysis of a precursor ester allows for the incorporation of ¹⁸O into the carboxylic acid groups of the final product. chemrxiv.org

When the labeled compound is analyzed by mass spectrometry, the resulting mass shift in the parent ion and its fragments provides unambiguous evidence of the reaction mechanism. For example, if the synthesis involves the coupling of Z-glycine to aspartic acid, labeling the carboxylic oxygen of Z-glycine with ¹⁸O would result in an increase of 2 atomic mass units in the b₁ fragment ion, confirming the integrity of the coupling reaction. This method is crucial for distinguishing between different potential reaction sites, such as the α- and β-carboxylic acid groups of the aspartic acid residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of molecules in both solution and solid states. youtube.comnih.gov It provides detailed information on atomic connectivity and spatial proximity.

For a molecule like this compound, multidimensional NMR experiments are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for refining its solution-state structure. nih.govnih.gov

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the mapping of proton networks within the glycine and aspartic acid residues.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, facilitating the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for linking the benzyloxycarbonyl group to the glycine residue and the glycine to the aspartic acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically <5 Å), providing distance constraints that are used to calculate the three-dimensional structure and preferred conformation of the dipeptide in solution. nih.gov

These experiments collectively allow for a detailed structural model, including the relative orientation of the amino acid side chains and the conformation around the peptide bond.

Solid-State NMR (SSNMR) provides unparalleled insight into the structure and dynamics of molecules in non-crystalline or insoluble states, which is impossible with solution NMR or X-ray crystallography. psu.edumit.edu This technique is particularly powerful for studying peptides, as it can determine the backbone torsion angles (phi, psi) that define the peptide's conformation. psu.edunih.gov

For this compound, SSNMR can be used to characterize its conformation in a lyophilized powder or when bound to a surface. mit.edu By measuring anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution, SSNMR can define the orientation of different parts of the molecule. youtube.com Isotopic labeling with ¹³C and ¹⁵N at specific sites (e.g., the carbonyl carbon of glycine and the amide nitrogen of aspartic acid) dramatically enhances the sensitivity and resolution of SSNMR experiments, allowing for precise distance and angle measurements that define the peptide backbone structure. researchgate.net

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for both the purification of this compound after synthesis and the assessment of its purity. Given the presence of the hydrophobic benzyloxycarbonyl protecting group, reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective technique. nih.gov

In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. The hydrophobic protecting group leads to strong retention on the column, allowing for excellent separation from more polar starting materials or byproducts. nih.gov

A critical application of HPLC is to separate the desired product from potential side-products. During synthesis, the formation of N-benzyloxycarbonyl-β-L-aspartyl-L-aspartic acid is a known impurity. google.com Advanced column chemistries, such as phenyl-hexyl or pentafluorophenyl phases, can offer alternative selectivities for separating such closely related structures. nih.gov Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful analytical combination, offering separation based on polarity and definitive identification based on mass-to-charge ratio, ensuring the highest level of purity assessment. nih.gov

Click to view Compound Names
Compound Name
This compound
Glycine
Aspartic acid
N-benzyloxycarbonyl-β-L-aspartyl-L-aspartic acid
Acetonitrile
Methanol
Trifluoroacetic acid

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a critical quality attribute, as the biological activity of peptides is often stereospecific. Chiral chromatography is the benchmark method for separating and quantifying the enantiomers of this compound. The general principle involves the use of a chiral stationary phase (CSP) or a chiral mobile phase additive that interacts differently with the two enantiomers, leading to differential retention times and subsequent separation. nih.govnih.gov

Methodologies and Research Findings:

Several approaches can be employed for the chiral resolution of protected dipeptides like this compound.

Direct Separation on Chiral Stationary Phases (CSPs): This is the most common approach, where the analyte is directly separated on a column containing a chiral selector. nih.gov For N-blocked amino acids and peptides, macrocyclic antibiotic-based CSPs, such as those under the CHIROBIOTIC brand, have proven effective. For instance, the CHIROBIOTIC R phase is noted for its unique selectivity for racemates with an acidic chiral center, including N-blocked amino acids. Polysaccharide-derived CSPs, such as cellulose (B213188) or amylose (B160209) derivatives, are also widely used and are often the first choice for developing enantiomeric separation methods. researchgate.net

Indirect Separation via Diastereomer Formation: An alternative method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column. nih.gov However, this method requires an optically pure derivatizing agent and may introduce complexities related to the derivatization reaction itself.

Capillary Electrophoresis (CE): Capillary electrophoresis using chiral selectors in the background electrolyte (BGE) offers a high-efficiency alternative to HPLC. Research on the enantiomeric separation of 13 glycyl dipeptides, including Gly-DL-Asp, has demonstrated the utility of uncharged cyclodextrins as chiral selectors. nih.gov In these studies, initial experiments were conducted using a BGE of 0.1 mol/L phosphoric acid and 0.088 mol/L triethanolamine (B1662121) containing 10 mmol/L of a cyclodextrin (B1172386). nih.gov However, for acidic dipeptides like Gly-DL-Asp, a BGE with a pH of 3.0 was found to yield irreproducible results, indicating that this pH is not suitable for developing robust analytical methods for this specific compound. nih.gov The study highlighted the effectiveness of heptakis(2,6-di-O-methyl)-beta-cyclodextrin for achieving separation. nih.gov

Below is a table summarizing typical conditions investigated for the chiral separation of related glycyl dipeptides.

Table 1: Chiral Separation Conditions for Glycyl Dipeptides

Analytical Technique Chiral Selector Background Electrolyte (BGE) / Mobile Phase Observations
Capillary Electrophoresis Heptakis(2,6-di-O-methyl)-beta-cyclodextrin 10 mmol/L cyclodextrin in 0.1 mol/L phosphoric acid-0.088 mol/L triethanolamine Flat mobility difference profiles observed for Gly-DL-Leu and Gly-DL-Phe, beneficial for quantitative methods. nih.gov
Capillary Electrophoresis Uncharged Cyclodextrins BGE with pH 3.0 Irreproducible results for acidic dipeptides like Gly-DL-Asp. nih.gov
HPLC (S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine bonded to silica Hexane-1,2-dichloroethane-ethanol (40:12:3 by volume) Baseline resolution achieved for diastereomeric derivatives of related glycerol (B35011) compounds. aocs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Impurity profiling is a critical step in the chemical characterization of this compound. LC-MS is an ideal technique for this purpose, combining the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, which allows for the detection and tentative identification of impurities, even at trace levels. mdpi.com

Potential Impurities and Their Detection:

Impurities in this compound can originate from the starting materials (glycine and aspartic acid), side reactions during the coupling process, or incomplete removal of protecting groups. mdpi.comnih.gov

Aspartimide Formation: The Asp-Gly sequence is highly susceptible to the formation of a cyclic aspartimide intermediate, particularly under the basic or acidic conditions often used during peptide synthesis and deprotection. mdpi.comnih.gov This intramolecular cyclization is a significant side reaction. The aspartimide can subsequently reopen to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide (iso-Asp), and can also lead to epimerization at the aspartic acid chiral center. mdpi.com LC-MS is crucial for detecting these isomeric and epimeric impurities, which often have the same mass but different retention times.

Starting Material Impurities: The purity of the raw materials, L-aspartic acid and glycine, directly impacts the final product's purity. nih.gov HPLC methods coupled with detectors like charged aerosol detectors (CAD) and UV have been developed to profile impurities in these amino acids. nih.goveuropeanpharmaceuticalreview.com These methods can detect related carboxylic and amino acids using ion-pair chromatography on polar embedded C18 stationary phases. nih.gov

Synthesis-Related Impurities: Other impurities can include deletion peptides (if the synthesis involves a solid-phase approach) or by-products resulting from incomplete reactions or the incomplete removal of the benzyloxycarbonyl (Z) protecting group. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS), such as with Orbitrap or Time-of-Flight (TOF) analyzers, can provide accurate mass measurements, facilitating the confident identification of these unknown impurities by comparing experimental m/z values with theoretical calculations. mdpi.com

The table below details potential impurities in the synthesis of this compound.

Table 2: Potential Impurities in this compound and their Method of Detection

Impurity Class Specific Example(s) Origin Recommended Analytical Technique
Isomeric Impurities Aspartimide, iso-Aspartyl dipeptide Intramolecular cyclization of the Asp-Gly sequence during synthesis or deprotection. mdpi.comnih.gov LC-MS/MS, UHPLC-UV
Epimeric Impurities D-Aspartyl containing dipeptide Racemization during synthesis, often associated with aspartimide formation. mdpi.com Chiral Chromatography, LC-MS
Starting Material Impurities Related amino and carboxylic acids Impurities present in the initial L-aspartic acid and glycine raw materials. nih.goveuropeanpharmaceuticalreview.com Ion-Pair HPLC with UV/CAD detection

Computational and Theoretical Investigations of N Benzyloxy Carbonyl Glycylaspartic Acid

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.netnih.gov This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, stability, and interactions with its environment. For n-[(Benzyloxy)carbonyl]glycylaspartic acid, MD simulations can reveal how the molecule behaves in different solvent environments, which is crucial for understanding its solubility and potential for aggregation. researchgate.net

The process involves defining a force field, which is a set of parameters that describe the potential energy of the system of particles. These force fields, such as OPLS (Optimized Potentials for Liquid Simulations), are used to calculate the forces between atoms and predict their subsequent motion. researchgate.net By simulating the molecule over a period of nanoseconds or even microseconds, a trajectory of its conformational states can be generated.

Key Research Findings:

While specific MD simulation studies on this compound are not widely documented in publicly available literature, the methodology is well-established for similar biomolecules. researchgate.netnih.gov A hypothetical MD study on this compound would likely focus on:

Torsional Angle Analysis: Examining the key dihedral angles (φ, ψ, and χ) along the peptide backbone and side chains to identify the most populated and energetically favorable conformations.

Solvent Effects: Simulating the dipeptide in aqueous and non-aqueous solutions to understand how the solvent influences its structure and dynamics. researchgate.net

Hydrogen Bonding: Analyzing intramolecular and intermolecular hydrogen bond formation, which plays a critical role in stabilizing specific conformations and in the molecule's interaction with other molecules. nih.gov

The stability of different conformations can be assessed by analyzing the potential energy of the system over the simulation time. Lower and more stable energy states correspond to more probable conformations.

Table 1: Hypothetical Conformational Analysis Data from MD Simulation

Dihedral AngleDominant Conformation (degrees)Occupancy (%)Stability (Relative Energy, kcal/mol)
Gly (φ)-150 to -170650 (Reference)
Gly (ψ)140 to 16070-1.2
Asp (φ)-80 to -10055-0.8
Asp (ψ)80 to 10060-1.0
Asp (χ1)-60 (gauche+)45-0.5
Asp (χ1)180 (trans)35-0.2
Asp (χ1)60 (gauche-)200.3

Note: This table is illustrative and based on typical values for dipeptides. It does not represent published experimental data for this specific compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. mdpi.com These methods can be used to predict a wide range of properties, including molecular orbital energies, charge distributions, and sites of reactivity. whiterose.ac.uk

For this compound, quantum chemical calculations can identify the regions of the molecule that are most likely to participate in chemical reactions. This is achieved by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack.

Key Research Findings:

Electrostatic Potential (ESP) Map: This would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The carboxylic acid groups of the aspartic acid residue and the carbonyl oxygens would be expected to be electron-rich, while the amide protons would be electron-poor.

Orbital Energies: The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. A smaller gap suggests higher reactivity.

Reactivity Indices: Parameters derived from conceptual DFT, such as Fukui functions, can be calculated to provide a quantitative measure of the reactivity at different atomic sites.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

PropertyPredicted Value/LocationSignificance
HOMO Energy-8.5 eVIndicates the energy of the most available electrons for donation.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy orbital to accept electrons.
HOMO-LUMO Gap7.3 eVA larger gap suggests high kinetic stability.
Most Electronegative AtomsOxygen atoms of carboxyl and carbonyl groupsLikely sites for interaction with electrophiles or hydrogen bond donors.
Most Electropositive AtomsAmide and carboxylic acid protonsLikely sites for interaction with nucleophiles or hydrogen bond acceptors.

Note: This table contains theoretical values typical for such a molecule and is for illustrative purposes. It is not based on published data for this compound.

In Silico Docking Studies for Potential Biomolecular Interactions (Non-Clinical)

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is widely used in drug discovery to screen for potential interactions between small molecules and biological targets like proteins. For this compound, docking studies could explore its potential to bind to the active sites of various enzymes or receptors. nih.gov

The process involves generating a three-dimensional structure of both the ligand (the dipeptide) and the target protein. A scoring function is then used to estimate the binding affinity, typically reported in kcal/mol, for various binding poses.

Key Research Findings:

While there are no specific published docking studies for this compound, research has been conducted on similar dipeptides. nih.gov For instance, the dipeptide Z-Gly-Asp has been studied in the context of its interaction with certain enzymes. researchgate.net A hypothetical docking study could investigate the binding of this compound to a protease, where the benzyloxycarbonyl group would act as a protecting group, and the aspartic acid residue could interact with specific amino acids in the enzyme's active site.

Table 3: Illustrative In Silico Docking Results against a Hypothetical Protease

Binding PoseBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1-7.8Arg124, Gln88Hydrogen Bonding with Asp carboxyl groups
2-7.5Phe210, Trp15Pi-stacking with benzyloxycarbonyl group
3-7.2Ser125Hydrogen Bonding with peptide backbone carbonyl

Note: This table is a hypothetical representation of docking results and is for illustrative purposes only.

Predictive Modeling for Optimized Synthesis Pathways and Yields

The synthesis of peptides is a complex process, and optimizing reaction conditions to maximize yield and purity is a significant challenge. Predictive modeling, including the use of machine learning and deep learning algorithms, is an emerging approach to tackle this problem. nih.govnih.govacs.org These models can learn from large datasets of experimental reactions to predict the outcome of new synthetic routes. bohrium.comchemrxiv.org

For the synthesis of this compound, predictive models could be used to optimize various parameters, such as the choice of coupling reagents, solvents, temperature, and reaction time. researchgate.net

Key Research Findings:

While specific predictive models for the synthesis of this compound have not been detailed, the principles have been demonstrated for general peptide synthesis. nih.govnih.govacs.org Deep learning models have been trained on thousands of peptide synthesis reactions to predict outcomes with high accuracy. bohrium.comchemrxiv.org These models can identify sequence-dependent difficulties in peptide synthesis, such as aggregation, and suggest modifications to the synthetic protocol to mitigate these issues. nih.govnih.govacs.org

For example, in the enzymatic synthesis of related dipeptides like CBZ-Gly-Asp-NH2, factors such as water content, pH, and temperature have been optimized to improve yields. researchgate.net A predictive model could further refine these parameters to achieve even higher efficiency.

Table 4: Parameters for a Predictive Synthesis Model

Input ParameterRange/TypePredicted Impact on Yield
Coupling ReagentHBTU, TBTU, DCC/HOBtHigh
SolventDMF, NMP, DCMModerate
Temperature0°C to 40°CHigh
BaseDIPEA, NMMModerate
Reaction Time1 to 24 hoursHigh

Note: This table illustrates the types of parameters that would be considered in a predictive model for peptide synthesis.

Future Directions and Emerging Research Frontiers for Protected Dipeptides in Chemical Biology

Development of Novel Protecting Group Strategies for Enhanced Synthetic Efficiency

The efficiency of peptide synthesis is intrinsically linked to the protecting groups employed. For dipeptides such as N-[(Benzyloxy)carbonyl]glycylaspartic acid, the benzyloxycarbonyl (Cbz or Z) group is a classic choice for N-terminal protection. However, the future lies in the development of novel protecting group strategies that offer greater orthogonality, milder deprotection conditions, and improved solubility of peptide fragments.

Recent advancements have seen the rise of innovative catalytic systems for the introduction and removal of protecting groups. For instance, catalytic oxidative resolution using molecular oxygen as a green oxidant presents a promising avenue. acs.org This approach, coupled with chiral catalysts, can offer high enantioselectivity in the synthesis of complex molecules. acs.org The development of such methods reduces waste and reliance on expensive or toxic reagents, aligning with the principles of green chemistry. acs.org

StrategyAdvantagesChallenges
Photolabile Protecting Groups Spatiotemporal control, mild deprotectionPotential for photodamage to the peptide
Enzyme-Labile Protecting Groups High specificity, biocompatible conditionsEnzyme stability and cost
Catalytic Deprotection High efficiency, green chemistry principlesCatalyst development and substrate scope

Integration with Automated Synthesis and High-Throughput Screening Platforms

The integration of protected dipeptides into automated synthesis and high-throughput screening (HTS) platforms is revolutionizing drug discovery and materials science. Automated peptide synthesizers, which have been a staple in the field, are becoming more sophisticated, allowing for the rapid assembly of peptide libraries with diverse sequences and modifications.

HTS methodologies, such as peptide microarrays, enable the simultaneous screening of thousands of compounds for biological activity. nih.gov In this context, protected dipeptides are crucial for the synthesis of these vast libraries. For example, high-density peptide microarrays can be synthesized in situ, where protected amino acids are sequentially coupled to a solid support. nih.gov The ability to rapidly synthesize and screen large numbers of peptides accelerates the identification of lead compounds for therapeutic development. nih.govrhhz.net

These platforms are not only used for drug discovery but also for identifying peptides with specific catalytic or material-binding properties. The combination of automated synthesis and HTS creates a powerful engine for innovation, enabling researchers to explore vast chemical spaces with unprecedented speed and efficiency. nih.govdeepdyve.com

PlatformApplicationKey Benefit
Automated Peptide Synthesizers Rapid synthesis of peptide librariesIncreased speed and reproducibility
High-Density Peptide Microarrays High-throughput screening of biological activityMassive parallelism and miniaturization
Solution-Phase Affinity Selection Identification of high-affinity ligandsReduced false positives compared to on-bead screening rhhz.net

Advancements in Analytical Tools for Real-Time Monitoring of Peptide Synthesis

The synthesis of peptides, even short ones like dipeptides, is a step-wise process where the purity of the final product is paramount. Advancements in analytical tools are providing chemists with the ability to monitor these reactions in real time, allowing for immediate optimization and quality control.

Techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are becoming more integrated into the synthesis workflow. Real-time MS analysis can be used to monitor the completion of coupling and deprotection steps, ensuring that each stage of the synthesis proceeds as expected. This is particularly important in solid-phase peptide synthesis (SPPS), where the peptide is attached to a resin and cannot be easily characterized by traditional methods.

Furthermore, new spectroscopic techniques are being developed to provide in-situ analysis of peptide synthesis. These tools offer a non-invasive way to monitor the chemical transformations occurring on the solid support, providing valuable data that can be used to refine and improve synthetic protocols. The ultimate aim is to achieve a closed-loop system where analytical data is fed back to the synthesizer in real time to control and optimize the synthesis process.

Exploration in New Materials Science Applications and Supramolecular Assemblies

Protected dipeptides are finding new life in the realm of materials science, where their ability to self-assemble into well-ordered nanostructures is being harnessed to create novel materials with unique properties. The interplay of hydrogen bonding, hydrophobic interactions, and π-π stacking between the peptide backbones and protecting groups can drive the formation of nanotubes, nanofibers, hydrogels, and other supramolecular assemblies.

The benzyloxycarbonyl group in this compound, for example, can play a crucial role in directing the self-assembly process through aromatic interactions. By systematically modifying the peptide sequence and the protecting groups, scientists can tune the morphology and properties of the resulting nanomaterials.

These peptide-based materials have potential applications in a wide range of fields, including tissue engineering, drug delivery, and nanoelectronics. For instance, peptide hydrogels can be used as scaffolds for cell culture, mimicking the extracellular matrix. The biocompatibility and biodegradability of these materials make them particularly attractive for biomedical applications.

Contribution to the Understanding of Fundamental Biological Recognition Processes

Protected dipeptides serve as valuable tools for probing the fundamental principles of molecular recognition in biological systems. By systematically varying the structure of a dipeptide and observing its interaction with a biological target, such as a protein or nucleic acid, researchers can gain insights into the forces that govern binding affinity and specificity.

The use of protected dipeptides allows for the dissection of the contributions of individual amino acid residues and the protecting groups to the binding event. For example, the benzyloxycarbonyl group can mimic the interactions of larger aromatic side chains or influence the conformation of the dipeptide, thereby modulating its binding properties.

These studies are crucial for the rational design of new drugs and diagnostic agents. A deeper understanding of how peptides bind to their targets enables the development of more potent and selective therapeutic agents with fewer side effects. The insights gained from these fundamental studies also inform the design of peptide-based catalysts and materials with tailored recognition capabilities. The synergistic effect of ion-pairing and hydrogen-bonding interactions is often critical for substrate activation and enantioselective control in these processes. acs.org

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.